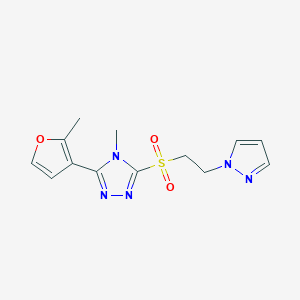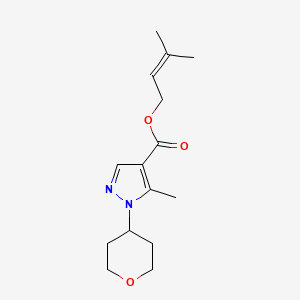
3-(1H-indazol-6-ylmethylamino)-N,N-dimethylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1H-indazol-6-ylmethylamino)-N,N-dimethylbenzenesulfonamide, also known as SU6656, is a small molecule inhibitor of Src family kinases (SFKs). SFKs are a family of non-receptor tyrosine kinases that play a crucial role in various cellular processes, including cell proliferation, differentiation, adhesion, and migration. SU6656 has been extensively studied for its potential therapeutic applications in cancer treatment and other diseases. In
Mecanismo De Acción
The mechanism of action of 3-(1H-indazol-6-ylmethylamino)-N,N-dimethylbenzenesulfonamide involves the inhibition of SFK activity by binding to the ATP-binding site of the kinase domain. This leads to the suppression of downstream signaling pathways that are involved in cell proliferation, survival, and migration. This compound has been shown to induce apoptosis in cancer cells by inhibiting SFK-mediated survival signals.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects on cells. It can inhibit cell proliferation, induce apoptosis, and suppress cell migration and invasion. This compound has also been shown to inhibit angiogenesis by suppressing SFK-mediated signaling pathways. In addition, this compound has been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-(1H-indazol-6-ylmethylamino)-N,N-dimethylbenzenesulfonamide in lab experiments is its specificity for SFKs. It can inhibit the activity of all members of the SFK family, which makes it a valuable tool for studying the role of SFKs in various cellular processes. However, this compound has some limitations as well. It has a relatively low solubility in water, which can make it difficult to use in certain experimental setups. In addition, this compound has been shown to have off-target effects on other kinases, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for the research and development of 3-(1H-indazol-6-ylmethylamino)-N,N-dimethylbenzenesulfonamide. One potential direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the development of more potent and selective SFK inhibitors based on the structure of this compound. Furthermore, the therapeutic potential of this compound in cancer treatment and other diseases needs to be further explored in preclinical and clinical studies. Finally, the role of SFKs in various cellular processes needs to be further elucidated to fully understand the potential applications of SFK inhibitors like this compound.
Métodos De Síntesis
The synthesis of 3-(1H-indazol-6-ylmethylamino)-N,N-dimethylbenzenesulfonamide involves the reaction of 3-bromo-N,N-dimethyl-4-nitrobenzenesulfonamide with 6-aminoindazole in the presence of a palladium catalyst. The resulting intermediate is then reduced with sodium borohydride to obtain this compound. The overall yield of this synthesis method is around 30%.
Aplicaciones Científicas De Investigación
3-(1H-indazol-6-ylmethylamino)-N,N-dimethylbenzenesulfonamide has been widely used as a tool compound in scientific research to study the role of SFKs in various cellular processes. It has been shown to inhibit the activity of all members of the SFK family, including Src, Fyn, Yes, Lyn, Lck, and Hck. This compound has been used to investigate the role of SFKs in cancer progression, angiogenesis, and metastasis. It has also been used to study the molecular mechanisms of SFK activation and regulation.
Propiedades
IUPAC Name |
3-(1H-indazol-6-ylmethylamino)-N,N-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2S/c1-20(2)23(21,22)15-5-3-4-14(9-15)17-10-12-6-7-13-11-18-19-16(13)8-12/h3-9,11,17H,10H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJEUXXJNDFBKJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC(=C1)NCC2=CC3=C(C=C2)C=NN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[4-[2-(3,5-Dichlorophenyl)ethyl]-1,4-diazepan-1-yl]ethanone](/img/structure/B7679166.png)
![(1R,2R)-1-N,2-N-bis[(3-methylpyridin-2-yl)methyl]cyclopropane-1,2-dicarboxamide](/img/structure/B7679174.png)
![N-[1-[(4-hydroxy-3-methoxyphenyl)methyl]piperidin-4-yl]cyclopropanecarboxamide](/img/structure/B7679181.png)

![N-[[3-(dimethylamino)phenyl]methyl]-2,3-dihydroxy-N-methylbenzamide](/img/structure/B7679194.png)
![8-Methyl-2-[(2-methylpyrazol-3-yl)methylsulfonylmethyl]imidazo[1,2-a]pyridine](/img/structure/B7679205.png)
![N-(cyclopropylmethyl)-2-[(1S,5R,7R)-10,10-dimethyl-3,3-dioxo-3lambda6-thia-4-azatricyclo[5.2.1.01,5]decan-4-yl]acetamide](/img/structure/B7679209.png)
![2-[(1S,5R,7R)-10,10-dimethyl-3,3-dioxo-3lambda6-thia-4-azatricyclo[5.2.1.01,5]decan-4-yl]-N-methylacetamide](/img/structure/B7679218.png)

![3,5-Dimethyl-1-[4-[(2-methylpyrazol-3-yl)methylsulfonylmethyl]phenyl]pyrazole](/img/structure/B7679233.png)
![Methyl 1-[2-(3,5-dichlorophenyl)ethyl]-6-oxopyridazine-3-carboxylate](/img/structure/B7679246.png)
![3-(2-fluorophenyl)-5-[(1-propan-2-ylpyrazol-3-yl)methylsulfonyl]-1H-1,2,4-triazole](/img/structure/B7679247.png)

![4-[[3-(2-fluorophenyl)-1H-1,2,4-triazol-5-yl]sulfonylmethyl]-2-methyl-1,3-thiazole](/img/structure/B7679262.png)
